molecular formula C12H8ClN3 B1601374 7-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 77493-93-7

7-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No. B1601374
CAS RN: 77493-93-7
M. Wt: 229.66 g/mol
InChI Key: CECZKBJKMPISBT-UHFFFAOYSA-N
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Description

7-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C12H8ClN3 . It has a molecular weight of 229.67 g/mol . The InChI code for this compound is 1S/C12H8ClN3/c13-11-6-7-14-12-10(8-15-16(11)12)9-4-2-1-3-5-9/h1-8H .


Synthesis Analysis

While specific synthesis methods for 7-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine were not found, there are general methods for synthesizing pyrazolo[1,5-a]pyrimidines. For instance, a copper-catalyzed approach has been developed for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

The molecular structure of 7-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine consists of a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The canonical SMILES representation for this compound is C1=CC=C(C=C1)C2=C3N=CC=C(N3N=C2)Cl .


Physical And Chemical Properties Analysis

7-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine has a molecular weight of 229.66 g/mol . It has a topological polar surface area of 30.2 Ų and a complexity of 242 . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond .

Future Directions

Pyrazolo[1,5-a]pyrimidines, including 7-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine, have attracted attention in medicinal chemistry and material science due to their significant properties . They are considered a privileged scaffold for combinatorial library design and drug discovery . Future research may focus on developing efficient synthesis pathways, studying their multiple applications, and designing drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

7-chloro-3-phenylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3/c13-11-6-7-14-12-10(8-15-16(11)12)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECZKBJKMPISBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=CC=C(N3N=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30508180
Record name 7-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine

CAS RN

77493-93-7
Record name 7-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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